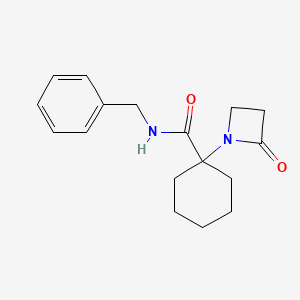![molecular formula C20H20ClN3O2S B12461367 N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}hexanamide](/img/structure/B12461367.png)
N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-3-hexanoylthiourea is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a benzoxazole ring, and a hexanoylthiourea moiety
准备方法
The synthesis of 1-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3-hexanoylthiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the benzoxazole intermediate.
Attachment of Hexanoylthiourea Moiety: The final step involves the reaction of the benzoxazole intermediate with hexanoyl isothiocyanate to form the desired hexanoylthiourea derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
化学反应分析
1-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-3-hexanoylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 1-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3-hexanoylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in cell division, thereby preventing the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi.
相似化合物的比较
1-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-3-hexanoylthiourea can be compared with other benzoxazole derivatives, such as:
2-(4-Chlorophenyl)-1,3-benzoxazole: Similar in structure but lacks the hexanoylthiourea moiety, resulting in different biological activities.
5-(4-Chlorophenyl)-1,3-benzoxazole-2-thiol: Contains a thiol group instead of the hexanoylthiourea moiety, leading to variations in its chemical reactivity and applications.
4-(4-Chlorophenyl)-1,3-benzoxazole-2-amine: Features an amine group, which imparts different pharmacological properties compared to the hexanoylthiourea derivative.
The uniqueness of 1-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3-hexanoylthiourea lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.
属性
分子式 |
C20H20ClN3O2S |
|---|---|
分子量 |
401.9 g/mol |
IUPAC 名称 |
N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]hexanamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-2-3-4-5-18(25)24-20(27)22-15-10-11-17-16(12-15)23-19(26-17)13-6-8-14(21)9-7-13/h6-12H,2-5H2,1H3,(H2,22,24,25,27) |
InChI 键 |
ZZDOLTVKUYFBLR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12461295.png)

![N-{[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B12461305.png)
![N-[2-[[1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B12461324.png)
![2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B12461328.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B12461333.png)

![N'-[2-(2,5-dimethyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12461350.png)
![ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12461351.png)


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide](/img/structure/B12461366.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12461369.png)
